4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with methyl, nitrophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Nitration: The final step involves nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of safer and more cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: 4-Carboxy-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Reduction: 4-Methyl-1-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic properties. The nitrophenyl group can be modified to create derivatives with anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The trifluoromethyl group can enhance binding affinity to biological targets, while the nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole: Unique due to the combination of trifluoromethyl and nitrophenyl groups.
4-Methyl-1-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
4-Methyl-1-(4-nitrophenyl)-3-(chloromethyl)-1H-pyrazole: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both trifluoromethyl and nitrophenyl groups in this compound makes it unique. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrophenyl group can engage in various electronic interactions, making this compound particularly versatile in different applications.
Properties
Molecular Formula |
C11H8F3N3O2 |
---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
4-methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H8F3N3O2/c1-7-6-16(15-10(7)11(12,13)14)8-2-4-9(5-3-8)17(18)19/h2-6H,1H3 |
InChI Key |
ZPCQGYNUDPAVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.